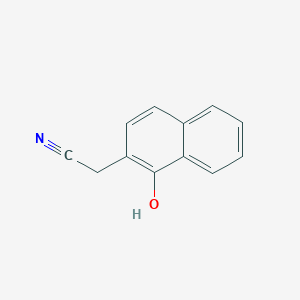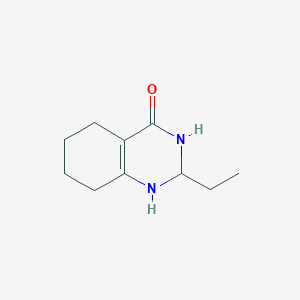![molecular formula C7H9N5O B11910811 4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11910811.png)
4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly as a kinase inhibitor. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
The synthesis of 4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common synthetic route includes the reaction of ethyl hydrazinecarboxylate with 3-aminopyrazole under reflux conditions, followed by cyclization with formamide to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include various substituted pyrazolopyrimidines with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals, leveraging its unique chemical properties to enhance efficacy and selectivity.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine primarily involves the inhibition of CDKs. By binding to the active site of these kinases, the compound prevents the phosphorylation of key substrates required for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms hydrogen bonds with critical amino acid residues in the kinase active site, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be compared with other similar compounds, such as:
4-Aminopyrazolo[3,4-d]pyrimidine: Another pyrazolopyrimidine derivative with similar kinase inhibitory properties but differing in the functional group at the 4-position.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with additional triazole ring, offering different biological activities and applications.
The uniqueness of this compound lies in its specific ethoxy substitution, which enhances its solubility and bioavailability, making it a more effective therapeutic agent compared to its analogs.
Properties
Molecular Formula |
C7H9N5O |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
4-ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C7H9N5O/c1-2-13-6-4-3-9-12-5(4)10-7(8)11-6/h3H,2H2,1H3,(H3,8,9,10,11,12) |
InChI Key |
HHIRKTWNEDZFSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1C=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride](/img/structure/B11910735.png)
![5-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11910736.png)

![7-Methylfuro[3,2-F]quinoline](/img/structure/B11910752.png)

![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11910780.png)



![3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride](/img/structure/B11910816.png)

![2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid](/img/structure/B11910823.png)

